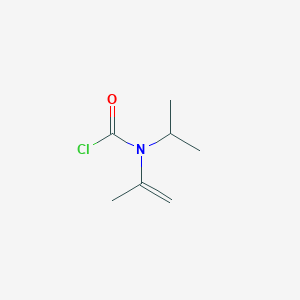
N-isopropenyl-N-isopropylcarbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropenyl-N-isopropylcarbamyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride and is known for its reactivity and utility in various chemical processes. This compound is used in the synthesis of other chemicals and has applications in different fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-isopropenyl-N-isopropylcarbamyl chloride can be synthesized through the reaction of isopropenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Isopropenylamine+Phosgene→N-isopropenyl-N-isopropylcarbamyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully monitored and controlled. The process includes steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-isopropenyl-N-isopropylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form isopropenylamine and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Sometimes used to enhance the reaction rate and selectivity.
Major Products Formed
Substituted Carbamates: Formed through substitution reactions.
Isopropenylamine and Hydrochloric Acid: Formed through hydrolysis.
科学的研究の応用
N-isopropenyl-N-isopropylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-isopropenyl-N-isopropylcarbamyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
- N,N-Diisopropylcarbamoyl chloride
- Isopropyl chloride
- N,N-Dimethylcarbamoyl chloride
Uniqueness
N-isopropenyl-N-isopropylcarbamyl chloride is unique due to its specific reactivity and the presence of both isopropenyl and isopropyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C7H12ClNO |
|---|---|
分子量 |
161.63 g/mol |
IUPAC名 |
N-propan-2-yl-N-prop-1-en-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)9(6(3)4)7(8)10/h6H,1H2,2-4H3 |
InChIキー |
AYMCRYGRXPAELG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(=C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


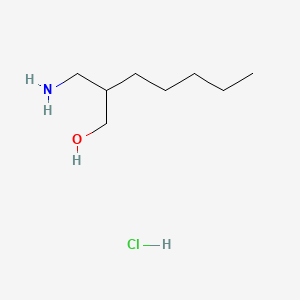

![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)


![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
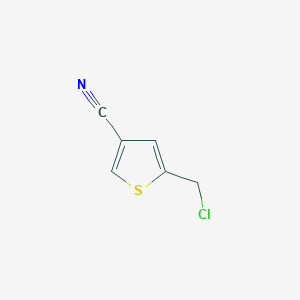
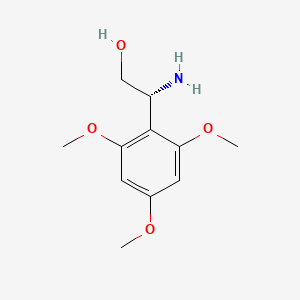

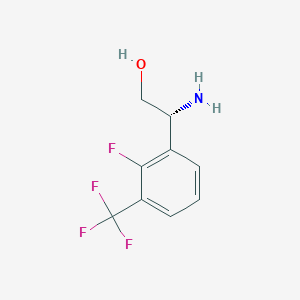
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)

![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
